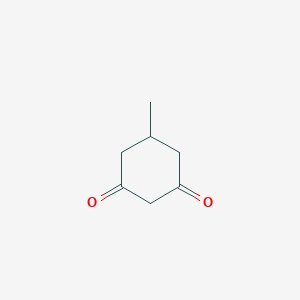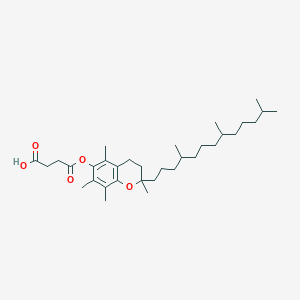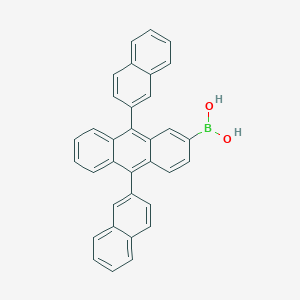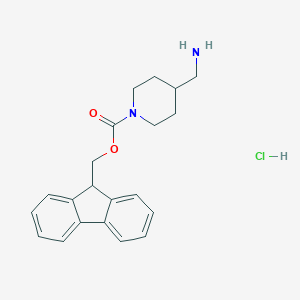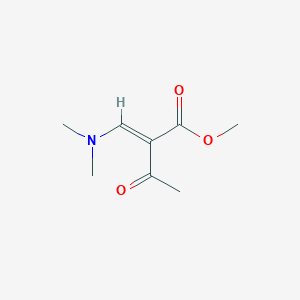
Methyl 2-acetyl-3-(dimethylamino)acrylate
描述
Methyl 2-acetyl-3-(dimethylamino)acrylate is a chemical compound that has been studied for its potential applications in the synthesis of various heterocyclic systems. It is a versatile reagent that can be used to create a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of methyl 2-acetyl-3-(dimethylamino)acrylate involves the use of N-acetylglycine, which is converted into a dimethylaminomethylene intermediate and then treated with methanol in the presence of potassium carbonate to yield the desired product . This compound has been shown to be a versatile reagent in the synthesis of various heterocyclic systems, including pyranones and pyranoazines .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, has been determined through crystallography, revealing the presence of weak intermolecular interactions that influence the packing in the crystal structure . Although the exact structure of methyl 2-acetyl-3-(dimethylamino)acrylate is not provided, similar analytical techniques can be applied to deduce its molecular conformation.
Chemical Reactions Analysis
Methyl 2-acetyl-3-(dimethylamino)acrylate can undergo various chemical reactions, including copolymerization with other acrylates . It has been used in the synthesis of copolymers with different thermal and physical properties, which are influenced by the reactivity ratios of the monomers involved in the copolymerization process . Additionally, the compound has been utilized in the selective dimerization of methyl acrylate in ionic liquids, demonstrating the potential for continuous processes in industrial applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-acetyl-3-(dimethylamino)acrylate derivatives have been studied, including their solubility in various organic solvents and water, thermal stability, and reactivity in polymerization reactions . The copolymerization of these compounds with other acrylates has been investigated, revealing that the copolymers exhibit more stability than the homopolymers and that the thermal properties can be tailored by adjusting the composition of the copolymers .
科学研究应用
-
Synthesis of (Meth)Acrylates
- Field : Organic Chemistry
- Application : (Meth)acrylates, including compounds similar to Methyl 2-acetyl-3-(dimethylamino)acrylate, are used in the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
- Method : The synthesis of these polymers typically involves reacting the (meth)acrylate monomers with alcohols and amines carrying the desired reactive groups . This provides a single reaction step for the synthesis of reactive polymers .
- Results : The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, has been described .
-
Fabrication of Gold/Acrylic Polymer Nanocomposites
- Field : Material Science
- Application : 2-(Dimethylamino)ethyl acrylate, a compound similar to Methyl 2-acetyl-3-(dimethylamino)acrylate, has been used to fabricate gold/acrylic polymer nanocomposites .
- Method : The specific method of fabrication is not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Hydrolytic Behavior of Functionalized Polymeric Stars
- Field : Polymer Chemistry
- Application : N,N′-(dimethylamino)ethyl acrylate, a compound similar to Methyl 2-acetyl-3-(dimethylamino)acrylate, has been used to study the hydrolytic behavior of functionalized polymeric stars .
- Method : The specific method of study is not detailed in the source .
- Results : The hydrolytic behavior of the dimethylaminoethyl acrylate when tethered within a micellar core was found to be strongly dependent on temperature .
-
Copolymerization of Amine-containing Monomers
- Field : Polymer Chemistry
- Application : Compounds similar to Methyl 2-acetyl-3-(dimethylamino)acrylate have been used in the copolymerization of amine-containing monomers .
- Method : The specific method of copolymerization is not detailed in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Elucidating the Structure of Poly(2-(dimethylamino)ethyl methacrylate)
- Field : Polymer Chemistry
- Application : Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is used for a wide range of applications, often involving the synthesis of block copolymers . An in-depth characterization of PDMAEMA prepared by atom transfer radical polymerization (ATRP) is reported, with a focus on end group analysis .
- Method : The structure of the polymer was elucidated by one- and two-dimensional NMR spectroscopy, which assessed the presence of deactivated chains and allowed for a quantification of their fraction . Detailed characterization by MALDI-TOF MS further provided insightful information about the chain end fidelity .
- Results : On this basis, termination by disproportionation was found to be the main mechanism for the loss of active chain ends . The detailed characterization allowed for an estimation of the preserved chain end functionality (CEF) of PDMAEMA .
-
Inhibition of Pathogenic Bacteria
- Field : Biotechnology
- Application : Poly [2- (dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] (PDMAEMA-EDMA) nanogel has been used for inhibition of pathogenic bacteria .
- Method : The specific method of fabrication is not detailed in the source .
- Results : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
未来方向
Research on Methyl 2-acetyl-3-(dimethylamino)acrylate continues to explore its applications in organic synthesis, catalysis, and materials science. Investigating its reactivity with various nucleophiles and electrophiles could lead to novel compounds and functional materials.
Remember that this analysis is based on available information, and further studies may reveal additional insights. If you need more details or have specific questions, feel free to ask!
属性
IUPAC Name |
methyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)7(5-9(2)3)8(11)12-4/h5H,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZLULJSPXVDO-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetyl-3-(dimethylamino)acrylate | |
CAS RN |
51559-52-5 | |
| Record name | Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



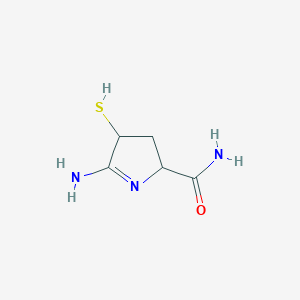

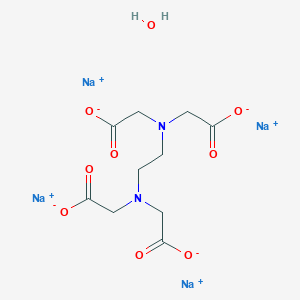
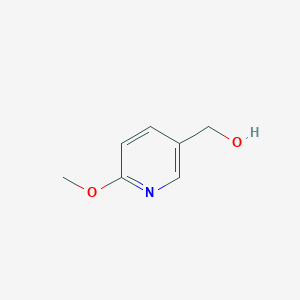
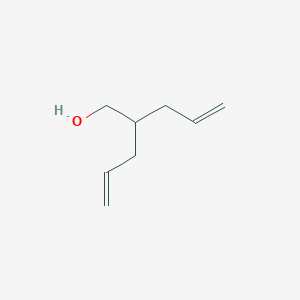
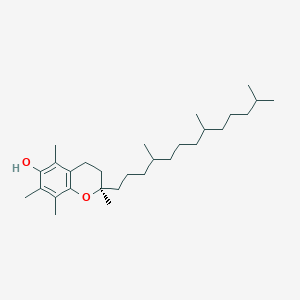
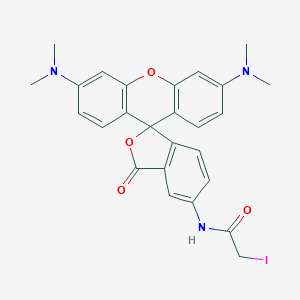
![2-[(4-Aminophenyl)sulfonyl]ethyl hydrogen sulfate](/img/structure/B151922.png)
